Avadomide is a novel, small molecule cereblon-modulating agent with potential antineoplastic, antiangiogenic and immunomodulatory activities. Upon oral administration, avadomide binds to and modulates cereblon to promote recruitment of the hematopoietic transcription factors Aiolos and Ikaros to the Cullin-4 RING E3 ubiquitin ligase complex. This binding results in the ubiquitination and rapid proteasomal degradation of Aiolos and Ikaros and the derepression of interferon (IFN)-stimulated genes, including DDX58 and IRF7, leading to apoptosis of certain tumor cells. Additionally, Aiolos degredation leads to derepression of the IL2 gene, thereby enhancing interleukin-2 production, costimulation of T-lymphocytes and IL-2-induced T-cell proliferation. Avadomide may also promote the activation of natural killer (NK) cells, potentially enhancing tumor cell killing. Aiolos and Ikaros are transcriptional repressors known to play an important role in normal B- and T-cell function.
Avadomide
CAS No.: 1015474-32-4
Cat. No.: VC0001464
Molecular Formula: C14H14N4O3
Molecular Weight: 286.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1015474-32-4 |
---|---|
Molecular Formula | C14H14N4O3 |
Molecular Weight | 286.29 g/mol |
IUPAC Name | 3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
Standard InChI | InChI=1S/C14H14N4O3/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20/h2-4,10H,5-6,15H2,1H3,(H,17,19,20) |
Standard InChI Key | RSNPAKAFCAAMBH-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N |
Canonical SMILES | CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N |
Appearance | Solid powder |
Mechanism of Action
Cereblon Modulation and Substrate Degradation
Avadomide’s primary mechanism involves binding to cereblon, which recruits Ikaros and Aiolos for ubiquitination and degradation. Preclinical models demonstrate that Aiolos degradation disrupts B-cell receptor signaling and inhibits NF-κB activation, leading to apoptosis in DLBCL cell lines . In T cells, avadomide reduces Aiolos levels within 5 hours of administration, resulting in increased interferon-γ and interleukin-2 production upon CD3 stimulation .
Immunomodulatory Effects
Beyond direct cytotoxicity, avadomide reshapes the tumor microenvironment by:
-
Activating CD8+ T cells: Naive CD8+ T cells decrease by 30%, while memory and activated subsets increase by 214% and 111%, respectively, within 15 days of treatment .
-
Enhancing T-cell clonality diversity: Deep sequencing of T-cell receptors reveals expanded clonal diversity, suggesting improved antitumor immune surveillance .
Clinical Development
Relapsed/Refractory DLBCL
In the CC-122-ST-001 trial (NCT01421524), avadomide monotherapy achieved a median PFS of 6 months in classifier-positive DLBCL (n=32) versus 1.5 months in classifier-negative patients (n=37) . The recommended phase II dose was 3 mg administered intermittently (5 days/week), with an ORR of 28% and CR rate of 11% .
Table 1: Efficacy of Avadomide Monotherapy in DLBCL (CC-122-ST-001)
Parameter | Classifier-Positive (n=32) | Classifier-Negative (n=37) |
---|---|---|
Median PFS | 6 months | 1.5 months |
ORR | 34% | 16% |
Complete Response Rate | 11% | 5% |
Solid Tumors and Multiple Myeloma
A first-in-human phase I study (NCT01421524) evaluated avadomide in 34 patients with advanced solid tumors, NHL, or multiple myeloma. While no objective responses occurred in solid tumors, 5/6 patients with brain cancer had stable disease ≥6 months. In NHL (n=5), 1 CR and 2 partial responses (PRs) were observed .
Avadomide + R-CHOP in High-Risk DLBCL
The phase I/II CC-122-DLBCL-002 trial (NCT03283202) combined avadomide (3 mg, 2/3 weeks) with R-CHOP in 35 untreated high-risk DLBCL patients (IPI 3–5). The CR rate was 79%, and 91% completed six cycles. Grade 3/4 adverse events included neutropenia (54%) and febrile neutropenia (11%) .
Avadomide + Rituximab in Relapsed/Refractory NHL
In a phase Ib trial (NCT02031419), avadomide (3 mg, 5/7 days) plus rituximab achieved an ORR of 80.5% in FL (n=41) and 40.7% in DLBCL (n=27). Median duration of response was 27.6 months for FL and 8.0 months for DLBCL .
Table 2: Efficacy of Avadomide + Rituximab in NHL
Parameter | Follicular Lymphoma (n=41) | DLBCL (n=27) |
---|---|---|
ORR | 80.5% | 40.7% |
Complete Responses | 29.3% | 14.8% |
Median DOR | 27.6 months | 8.0 months |
Pharmacodynamics and Biomarkers
Aiolos Degradation
Avadomide induces rapid Aiolos degradation in peripheral B and T cells, with median reductions of 59% and 45%, respectively, within 5 hours of dosing . This correlates with clinical response, as classifier-positive DLBCL (high T-cell infiltration) showed superior PFS compared to classifier-negative disease .
Immune Cell Activation
Mass cytometry revealed a threefold increase in activated HLA-DR+ CD8+ T cells by day 22 of treatment (p=0.001) . Increased T-cell receptor diversity further supports avadomide’s role in restoring antitumor immunity .
Comparative Analysis with Other Cereblon Modulators
Avadomide’s distinct pharmacokinetic profile enables deeper Aiolos degradation at lower doses compared to lenalidomide . In Japanese patients (n=14), avadomide achieved a 54% ORR in NHL versus 23–35% for lenalidomide in similar populations . Additionally, avadomide’s intermittent dosing minimizes cumulative toxicity, a limitation of continuous lenalidomide regimens .
Future Directions
Ongoing trials explore avadomide in novel combinations:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume